CID 71776321

Description

CID 71776321 is a chaetogobosin-derived secondary metabolite isolated from fungal sources. These compounds are characterized by a fused bicyclic core with indole and diketopiperazine moieties, often modified via oxidation or substitution . Key structural features include:

Properties

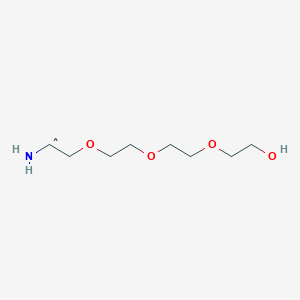

Molecular Formula |

C8H18NO4 |

|---|---|

Molecular Weight |

192.23 g/mol |

InChI |

InChI=1S/C8H18NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1,10H,2-9H2 |

InChI Key |

KCYUVKQBWNXNRK-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOC[CH]N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71776321 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

CID 71776321 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, resulting in the replacement of specific functional groups within the molecule.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 71776321 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine: The compound has potential therapeutic applications and is investigated for its effects on specific molecular targets and pathways involved in disease processes.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 71776321 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Molecular Targets: this compound binds to specific proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes.

Pathways Involved: The compound can influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Spectroscopic Differences

The table below summarizes key structural and spectroscopic distinctions between CID 71776321 (inferred as analogous to compound 4) and related compounds:

| Compound | Molecular Formula | Key Substituents/Modifications | Key NMR Shifts (δC, ppm) | ECD Spectral Features | Source/Origin |

|---|---|---|---|---|---|

| This compound* | C31H34N2O8 | Epoxide at C-5/C-6 | C-5: 63.0; C-6: 65.1 | Matches calculated (5R,6S) | Fungal metabolite |

| Chaetogobosin Vb (3) | C31H34N2O7 | Double bond at C-5/C-6 | C-5: 125.3; C-6: 130.8 | Not reported | Fungal metabolite |

| Compound 5 | C31H34N2O8 | Nitro group at C-1'; carbonyl at C-3' | C-3': 200.3; C-1': 148.5 | Preserved stereochemistry | Derived from chaetogobosin G |

| Briaviolide F (6) | C28H39O10Cl | 2β-hydroxyl; 12α-hexanoyl | C-2: 74.0; C-12: 69.7 | Not reported | Marine-derived |

*Inferred from compound 4 in .

Key Observations:

- Epoxide vs. Double Bond : this compound (analogous to compound 4) exhibits an epoxide between C-5 and C-6, contrasting with the double bond in chaetogobosin Vb (3). This modification results in significant upfield shifts for C-5 (δC 63.0 vs. 125.3) and C-6 (δC 65.1 vs. 130.8) in NMR spectra .

- Nitro Substitution : Compound 5 introduces a nitro group at C-1′ and a carbonyl at C-3′, altering indole ring electronics and reactivity compared to this compound .

- Marine Derivatives : Briaviolide F (6) diverges entirely in core structure, featuring a cembrane-type skeleton with acyloxy and chlorine substituents, highlighting the diversity of natural product scaffolds .

Spectroscopic Validation

- ECD Analysis : The absolute configuration of this compound (compound 4) was assigned by matching experimental ECD spectra with density functional theory (DFT)-calculated spectra, a method critical for resolving stereochemistry in complex polycyclic systems .

- HMBC/NOESY Correlations: These techniques elucidated planar structures and relative configurations, particularly for overlapping signals in crowded NMR regions (e.g., indole and diketopiperazine protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.